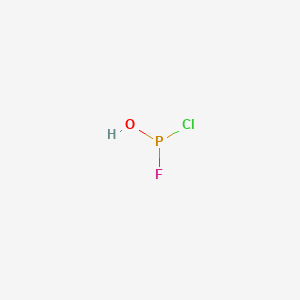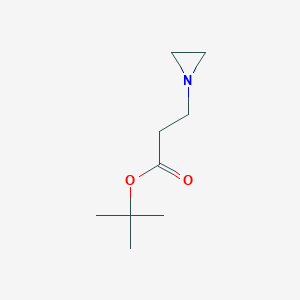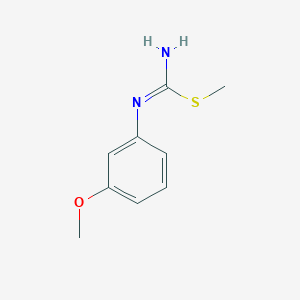silane CAS No. 24379-49-5](/img/structure/B14690547.png)
[Diazo(phenyl)methyl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [diazo(trimethylsilyl)methyl]-: is an organosilicon compound with the formula (C₆H₅)CHN₂Si(CH₃)₃. It is classified as a diazo compound and is used in organic chemistry as a reagent. This compound is known for its stability compared to other diazo compounds, making it a safer alternative for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzene, [diazo(trimethylsilyl)methyl]- can be synthesized by treating (trimethylsilyl)methylmagnesium chloride with diphenyl phosphorazidate . The reaction typically occurs in an inert atmosphere to prevent any unwanted side reactions. The product is then purified through distillation or recrystallization.
Industrial Production Methods: While specific industrial production methods for Benzene, [diazo(trimethylsilyl)methyl]- are not widely documented, the synthesis generally follows the laboratory preparation methods. The use of large-scale reactors and continuous flow systems can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Cyclopropanation: It can be used to form cyclopropane rings by reacting with alkenes.
Homologation: The compound is used in the homologation of carboxylic acids via the Arndt-Eistert synthesis.
Common Reagents and Conditions:
Methylation: Carboxylic acids, methanol, and Benzene, [diazo(trimethylsilyl)methyl]- in an inert solvent.
Cyclopropanation: Alkenes and Benzene, [diazo(trimethylsilyl)methyl]- in the presence of a catalyst.
Homologation: Carboxylic acids and Benzene, [diazo(trimethylsilyl)methyl]- under acidic conditions.
Major Products:
Methyl Esters: From the methylation of carboxylic acids.
Cyclopropanes: From the cyclopropanation of alkenes.
Extended Carboxylic Acids: From the homologation reactions.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, [diazo(trimethylsilyl)methyl]- is widely used in organic synthesis for the preparation of various esters and cyclopropane derivatives .
Biology and Medicine: The compound’s ability to modify carboxylic acids makes it useful in the synthesis of biologically active molecules and pharmaceuticals .
Industry: In the industrial sector, Benzene, [diazo(trimethylsilyl)methyl]- is used in the production of specialty chemicals and advanced materials .
Mecanismo De Acción
The mechanism of action for Benzene, [diazo(trimethylsilyl)methyl]- involves the generation of a diazonium ion, which then undergoes nucleophilic substitution or addition reactions . The compound’s stability is attributed to the trimethylsilyl group, which provides steric hindrance and reduces the reactivity of the diazo group.
Comparación Con Compuestos Similares
Diazomethane (CH₂N₂): A highly reactive and explosive diazo compound used for similar methylation reactions.
Trimethylsilyldiazomethane: A safer alternative to diazomethane with similar reactivity but reduced explosiveness.
Uniqueness: Benzene, [diazo(trimethylsilyl)methyl]- is unique due to its enhanced stability and safety profile compared to other diazo compounds. The presence of the benzene ring also allows for additional functionalization and reactivity, making it a versatile reagent in organic synthesis.
Propiedades
Número CAS |
24379-49-5 |
|---|---|
Fórmula molecular |
C10H14N2Si |
Peso molecular |
190.32 g/mol |
Nombre IUPAC |
[diazo(phenyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C10H14N2Si/c1-13(2,3)10(12-11)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clave InChI |
KOGAYBSSWLTXNA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(=[N+]=[N-])C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


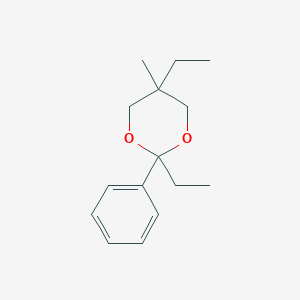
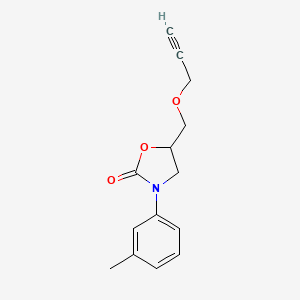
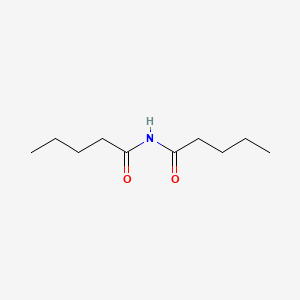
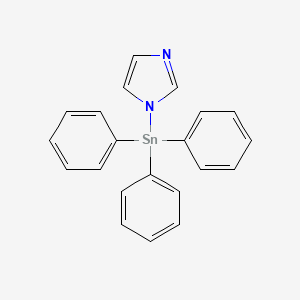
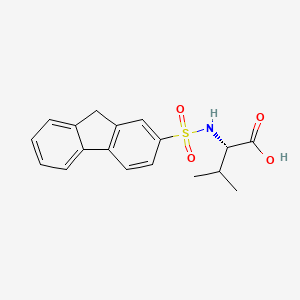
![1,1'-[Peroxybis(carbonyloxy)]bis(chloroethane)](/img/structure/B14690483.png)
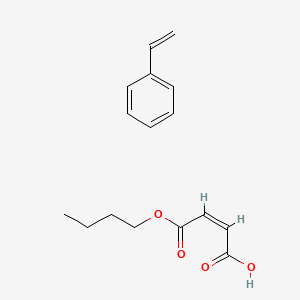
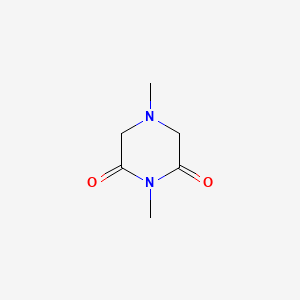

![5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole](/img/structure/B14690513.png)
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]-2-methylpropanal](/img/structure/B14690517.png)
